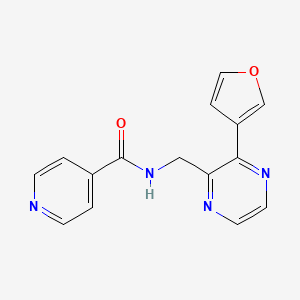

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide is a heterocyclic compound that features a furan ring, a pyrazine ring, and an isonicotinamide moiety

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-15(11-1-4-16-5-2-11)19-9-13-14(18-7-6-17-13)12-3-8-21-10-12/h1-8,10H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYFTWYMULVEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyrazine ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and diketones.

Coupling of the furan and pyrazine rings: This step often involves the use of cross-coupling reactions, such as Suzuki or Heck reactions, to link the two heterocyclic rings.

Introduction of the isonicotinamide moiety: This can be done through amidation reactions, where the amine group of isonicotinic acid reacts with the appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyrazines and related compounds.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in cellular processes.

Pathways Involved: The compound may inhibit key enzymes or modulate receptor activity, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide is unique due to its specific combination of a furan ring, a pyrazine ring, and an isonicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

The compound is synthesized through a series of reactions involving the formation of a furan ring, a pyrazine ring, and the introduction of an isonicotinamide moiety. The synthetic routes typically include:

- Formation of the furan ring : Cyclization of appropriate precursors.

- Synthesis of the pyrazine ring : Condensation reactions using diamines and diketones.

- Coupling : Cross-coupling reactions (e.g., Suzuki or Heck reactions) link the furan and pyrazine rings.

- Amidation : Reaction of isonicotinic acid with the intermediate to introduce the isonicotinamide group.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity, particularly against various bacterial strains. In vitro studies have shown promising results:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antimicrobial activity with MIC values comparable to established antibiotics.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 12 |

| HeLa (Cervical cancer) | 8 |

| A549 (Lung cancer) | 15 |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Nitric Oxide Release : Similar to other nitro-containing compounds, it may induce the release of nitric oxide (NO•), which has antimicrobial properties and can modulate tumor microenvironments .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

- In Vivo Studies : Animal models showed that administration of the compound resulted in reduced tumor growth rates without significant toxicity, suggesting a favorable therapeutic index.

- Resistance Mechanisms : Research indicated that certain bacterial strains developed resistance to traditional antibiotics but remained susceptible to this compound, pointing to its unique mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.